While the provided literature doesn't offer a detailed protocol for the synthesis of 1H-Indole-6-carboximidamide itself, a related compound, 2-(4-((4-carbamimidoylphenyl)amino)phenyl)-1H-indole-6-carboximidamide (K313), was synthesized utilizing a pharmacophore-based virtual screening approach. [] This approach leveraged the diamidine pharmacophore present in known Protein Arginine Methyltransferase 1 (PRMT1) inhibitors to identify structurally similar analogs. Although specific details regarding K313 synthesis are not elaborated upon, this approach highlights a potential route for synthesizing 1H-Indole-6-carboximidamide derivatives.
Research suggests that 2-(4-((4-carbamimidoylphenyl)amino)phenyl)-1H-indole-6-carboximidamide (K313), a derivative of 1H-Indole-6-carboximidamide, functions as a non-classical, non-competitive inhibitor of PRMT1. [] This suggests that K313 might bind to an allosteric site on PRMT1, distinct from the substrate binding site, inducing conformational changes that hinder enzymatic activity.
The primary application of 1H-Indole-6-carboximidamide and its derivatives, as identified in the provided literature, lies in its potential as a scaffold for developing enzyme inhibitors, particularly for PRMTs. [] Specifically, K313, a 1H-Indole-6-carboximidamide derivative, exhibited inhibitory activity against PRMT1, a crucial enzyme involved in epigenetic regulation and implicated in various diseases, including cancer. [] This finding highlights the potential of exploring 1H-Indole-6-carboximidamide as a starting point for designing and synthesizing novel therapeutic agents.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2